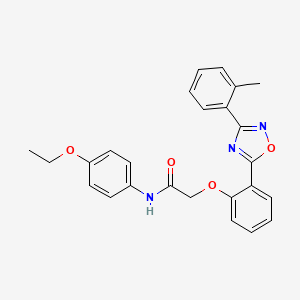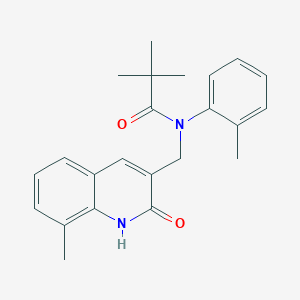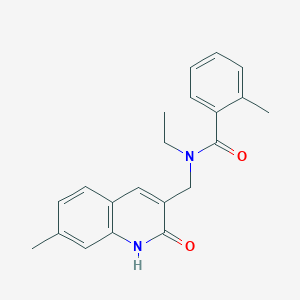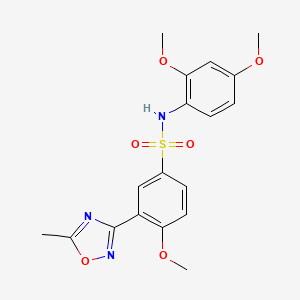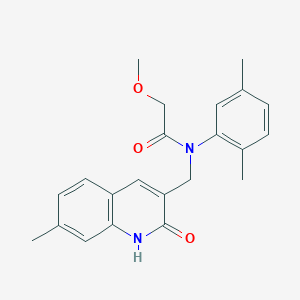![molecular formula C22H21ClN2O4S B7695471 N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7695471.png)
N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, commonly known as DMAPT, is a small molecule inhibitor that has shown potential in cancer research. It was first synthesized in 2001 by a group of researchers led by Professor David Thurston at the University of Newcastle upon Tyne.
作用機序
Further studies could investigate the precise mechanism of action of DMAPT, particularly its effects on other signaling pathways.
In conclusion, DMAPT is a promising small molecule inhibitor that has shown potential in cancer research. Its ability to inhibit the transcription factor NF-κB makes it a suitable candidate for combination therapy and targeted delivery systems. Further studies are needed to investigate its safety and efficacy in humans, as well as its precise mechanism of action.
実験室実験の利点と制限
One advantage of DMAPT is its relatively low toxicity compared to other small molecule inhibitors. This makes it a suitable candidate for in vivo studies. However, one limitation is its poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
1. Combination therapy: DMAPT has shown potential in combination with other chemotherapeutic agents. Future studies could investigate the efficacy of DMAPT in combination with other drugs.
2. Targeted delivery: The poor solubility of DMAPT could be overcome by developing targeted delivery systems, such as nanoparticles or liposomes.
3. Clinical trials: Further clinical trials are needed to investigate the safety and efficacy of DMAPT in humans.
4.
合成法
The synthesis of DMAPT involves a multi-step process starting from commercially available starting materials. The first step involves the conversion of 3,4-dimethoxybenzoic acid to the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(2-phenylethyl)methanesulfonamide to give the intermediate compound. The final step involves the reaction of the intermediate with hydroxylamine to give DMAPT.
科学的研究の応用
DMAPT has been extensively studied for its potential in cancer research. It has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and proliferation. Inhibition of NF-κB has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
特性
IUPAC Name |
3-(benzylsulfamoyl)-N-[(4-chlorophenyl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-20-12-9-18(22(26)24-14-17-7-10-19(23)11-8-17)13-21(20)30(27,28)25-15-16-5-3-2-4-6-16/h2-13,25H,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYFQIACCQKDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

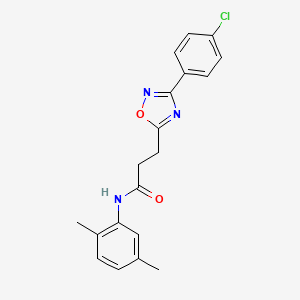
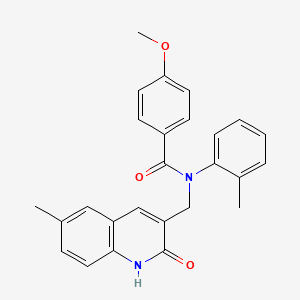
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide](/img/structure/B7695407.png)

